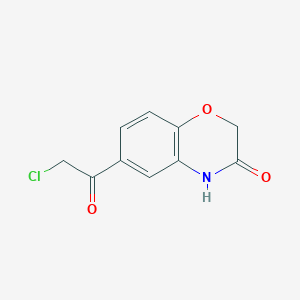

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAHXWVABDHISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377455 | |

| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26518-76-3 | |

| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

CAS Number: 26518-76-3

This technical guide provides a comprehensive overview of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a solid, off-white crystalline compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26518-76-3 | |

| Molecular Formula | C₁₀H₈ClNO₃ | |

| Molecular Weight | 225.63 g/mol | |

| Melting Point | 228-230 °C | |

| Appearance | Off-white crystalline solid | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of the parent compound, 2H-1,4-benzoxazin-3(4H)-one. This electrophilic aromatic substitution introduces the chloroacetyl group at the 6-position of the benzoxazinone ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2H-1,4-benzoxazin-3(4H)-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension while stirring.

-

To this mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[1]

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its chloroacetyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Derivatives of this compound have shown promise in several therapeutic areas and as agrochemicals:

-

Anticancer Agents: Benzoxazinone derivatives have been investigated for their potential to inhibit cancer cell proliferation.[2]

-

Antifungal Agents: The 1,4-benzoxazin-3-one scaffold is present in compounds with notable antifungal activity against various phytopathogenic fungi.[3]

-

Anti-inflammatory Agents: Certain derivatives have been evaluated for their anti-inflammatory properties.

-

Herbicides and Pesticides: This compound is a precursor for the development of new herbicides and pesticides.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives have been shown to interact with specific biological targets and modulate cellular signaling pathways.

Anticancer Activity: Targeting c-Myc Expression

Certain benzoxazinone derivatives have been found to exhibit anticancer activity by targeting the c-Myc oncogene, which is overexpressed in many human cancers.[2]

Mechanism of Action:

These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[2] This stabilization of the G-quadruplex inhibits the transcription of c-Myc, leading to the downregulation of c-Myc mRNA and protein levels.[2] The subsequent decrease in c-Myc expression results in the inhibition of cancer cell proliferation and migration.[2]

Experimental Protocols for Biological Assays

-

Culture a confluent monolayer of cancer cells in a multi-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.

-

Treat cancer cells with the benzoxazinone derivative for a specified period.

-

Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Perform quantitative PCR (qPCR) using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the qPCR data to determine the relative expression level of c-Myc mRNA in the treated cells compared to the control cells.[2]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in the construction of diverse molecular scaffolds has led to the discovery of numerous compounds with significant biological activities, particularly in the areas of oncology and mycology. The continued exploration of derivatives based on this core structure holds great promise for the development of novel therapeutic agents and agrochemicals.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive chloroacetyl group and a benzoxazinone scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO₃ | [1][2] |

| Molecular Weight | 225.63 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 228-230 °C | [1] |

| CAS Number | 26518-76-3 | [1] |

| Purity | ≥98% | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. While a complete, assigned spectrum for this compound is not published, typical chemical shifts for related benzoxazinone structures are reported.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, and the methylene protons of the chloroacetyl group.

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the amide and ketone, the aromatic carbons, and the methylene carbons. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process involving the N-acylation of an aminophenol followed by an intramolecular cyclization. A representative protocol is detailed below.

Step 1: Synthesis of 2-Chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide

A solution of 6-amino-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Chloroacetyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to form this compound

The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours.[5] The reaction is monitored by TLC. After completion, the mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[4]

Determination of Melting Point

The melting point of the purified this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.[6]

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: A diagram illustrating the two-step synthesis of the target compound.

Experimental Workflow for Physical Property Determination

Caption: A generalized workflow for the characterization of the physical properties.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including:

-

Antifungal Agents: The benzoxazinone scaffold is present in several compounds with potent antifungal activity.[4]

-

Anticancer Agents: Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

-

Serotonin-3 (5-HT3) Receptor Antagonists: Modifications of the benzoxazinone structure have led to the development of potent 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly in chemotherapy patients.[7]

-

Platelet Aggregation Inhibitors: Certain derivatives have shown the ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in cardiovascular disease.[8]

The reactivity of the chloroacetyl group allows for facile introduction of various substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material in the drug discovery and development process.

References

- 1. This compound 98 26518-76-3 [sigmaaldrich.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 26518-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. This heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the benzoxazine scaffold, characterized by a chloroacetyl group at the 6-position of the aromatic ring. This functional group enhances its reactivity and makes it a key intermediate for further chemical modifications.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one |

| CAS Number | 26518-76-3[2][3] |

| Molecular Formula | C₁₀H₈ClNO₃[2][3] |

| Molecular Weight | 225.63 g/mol |

| SMILES | ClCC(=O)c1ccc2OCC(=O)Nc2c1 |

| InChI Key | MIAHXWVABDHISZ-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 228-230 °C | |

| Purity | ≥ 97% (HPLC), >98.0%(GC) | [1][2][3] |

| Storage | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.

Synthesis of 2H-1,4-benzoxazin-3(4H)-one

A common method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core involves the reaction of o-aminophenol with chloroacetyl chloride.[4]

-

To a solution of o-aminophenol in a suitable solvent (e.g., dry acetone), add anhydrous potassium carbonate.

-

Cool the mixture in an ice bath (0-5 °C).

-

Add chloroacetyl chloride dropwise to the cooled mixture with constant stirring.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to form the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide.

-

The intermediate is then cyclized by refluxing in a solvent like anhydrous DMF with a base such as potassium carbonate to yield 2H-1,4-benzoxazin-3(4H)-one.[4][5]

Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one

The introduction of the chloroacetyl group at the 6-position of the benzoxazinone ring is achieved via a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

-

Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension with stirring to form the acylium ion electrophile.[6]

-

Add a solution of 2H-1,4-benzoxazin-3(4H)-one in the same solvent dropwise to the reaction mixture. The reaction is exothermic and the rate of addition should be controlled.[6]

-

After the addition, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[6]

-

The product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the NH proton, and the methylene protons of the chloroacetyl group. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the lactam and the ketone, the aromatic carbons, and the methylene carbons of the oxazine ring and the chloroacetyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of both the lactam and the ketone, and C-Cl stretching.

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.63 g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the chloroacetyl moiety.

Biological Activity and Potential Applications

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The chloroacetyl group in the target molecule is a reactive electrophile, making it a candidate for forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Recent studies have highlighted the potential of benzoxazinone derivatives as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers.[8][9][10] This pathway plays a crucial role in cell proliferation, survival, and apoptosis.[10][11] Inhibition of key kinases in this pathway, such as PI3Kα, is a promising strategy for cancer therapy.[8][12]

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

In Vitro PI3Kα Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PI3Kα.

-

Reagent Preparation: Prepare solutions of purified recombinant PI3Kα enzyme, a lipid substrate (e.g., PI(4,5)P2), ATP, and the test compound at various concentrations.[13]

-

Assay Setup: In a 384-well plate, pre-incubate the PI3Kα enzyme with the test compound or vehicle control.[13][14]

-

Kinase Reaction: Initiate the reaction by adding the lipid substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).[13][14]

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[13][15]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition data against the compound concentration.[13][14]

Anticancer Drug Screening Workflow

A typical workflow for screening the anticancer potential of a compound involves a series of in vitro assays.

Caption: A generalized workflow for the preclinical screening of potential anticancer compounds.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[14]

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the absorbance or luminescence, which correlates with the number of viable cells.[16]

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its reactive chloroacetyl group allows for further derivatization. The potential for derivatives of this compound to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt pathway, makes it a molecule of high interest for the development of novel anticancer therapeutics. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 26518-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. promega.es [promega.es]

- 16. noblelifesci.com [noblelifesci.com]

An In-depth Technical Guide to the Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic building block with applications in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process, commencing with the formation of the 2H-1,4-benzoxazin-3(4H)-one core, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group at the 6-position. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary steps. The first step involves the cyclization of a 2-aminophenol with chloroacetyl chloride to form the foundational 2H-1,4-benzoxazin-3(4H)-one ring structure. The second step is a regioselective Friedel-Crafts acylation of the benzoxazinone core using chloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

The initial step involves the formation of the heterocyclic core, 2H-1,4-benzoxazin-3(4H)-one, through the reaction of 2-aminophenol with chloroacetyl chloride. This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2H-1,4-benzoxazin-3(4H)-one and its derivatives.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable solvent such as dichloromethane or acetone.

-

Addition of Base: Add a base, for instance, anhydrous potassium carbonate or sodium bicarbonate, to the solution to act as an acid scavenger.

-

Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath (0-5 °C). Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to obtain pure 2H-1,4-benzoxazin-3(4H)-one.

Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Role |

| 2-Aminophenol | 109.13 | Starting Material |

| Chloroacetyl Chloride | 112.94 | Reagent |

| Potassium Carbonate | 138.21 | Base |

| Dichloromethane | 84.93 | Solvent |

| Methanol | 32.04 | Recrystallization Solvent |

Step 2: Friedel-Crafts Chloroacetylation

The second step is the introduction of the chloroacetyl group at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one ring via a Friedel-Crafts acylation. This reaction utilizes a Lewis acid catalyst to generate a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Experimental Protocol

This protocol is based on general procedures for Friedel-Crafts acylation.[4]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (or another suitable Lewis acid like ferric chloride) in a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Add chloroacetyl chloride dropwise from the dropping funnel.

-

Addition of Substrate: To the resulting mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in the same solvent dropwise.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Role |

| 2H-1,4-benzoxazin-3(4H)-one | 149.15 | Substrate |

| Chloroacetyl Chloride | 112.94 | Acylating Agent |

| Aluminum Chloride (anhydrous) | 133.34 | Lewis Acid Catalyst |

| Dichloromethane | 84.93 | Solvent |

| Hydrochloric Acid | 36.46 | Work-up |

Friedel-Crafts Acylation Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |

| 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | 26518-71-8 | C₁₀H₉NO₃ | 191.18 | - | >98.0% |

| This compound | 26518-76-3 | C₁₀H₈ClNO₃ | 225.63 | 228-230 | ≥ 98% |

Data sourced from commercial suppliers and chemical databases.[5][6]

References

- 1. scribd.com [scribd.com]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-ACETYL-2H-1,4-BENZOXAZIN-3(4H)-ONE | CAS 26518-71-8 [matrix-fine-chemicals.com]

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one IUPAC name

An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Chemical Identity and Properties

This compound is a heterocyclic building block with the IUPAC name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one .[1][2][3] It is a versatile compound utilized in the synthesis of various bioactive molecules due to its unique benzoxazine structure and the reactive chloroacetyl group.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | [1] |

| CAS Number | 26518-76-3 | [1][3] |

| Molecular Formula | C₁₀H₈ClNO₃ | [1][3] |

| Molecular Weight | 225.63 g/mol | [1][3] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 228-230 °C | [3] |

| Purity | ≥ 97% (HPLC) | [1] |

| InChI Key | MIAHXWVABDHISZ-UHFFFAOYSA-N | [3] |

| SMILES String | ClCC(=O)c1ccc2OCC(=O)Nc2c1 | [3] |

Synthesis

Alternatively, the synthesis of the core 1,4-benzoxazin-3-one ring can be achieved through the reaction of an o-aminophenol derivative with chloroacetyl chloride.[4] For instance, the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF.[5]

General Experimental Protocol for the Synthesis of a 1,4-Benzoxazin-3-one Ring System:

A mixture of an appropriate o-aminophenol, a base such as anhydrous potassium carbonate, and a solvent like dry acetone or DMF is prepared. To this mixture, chloroacetyl chloride is added dropwise at a low temperature (0-5 °C). The reaction is then allowed to proceed at room temperature or under reflux for several hours. After completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the benzoxazinone derivative.[4][5]

Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, including antifungal, anticancer, and antiplatelet aggregation properties.

Antifungal Activity

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents against various plant pathogenic fungi.[6][7]

Table 2: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| 5l | G. zeae | - | 20.06 | [7][8] |

| 5o | G. zeae | 76.14 | 23.17 | [6][7] |

| 5q | P. sasakii | - | 26.66 | [7][8] |

| 5r | P. infestans | - | 15.37 | [7][8] |

| 5p | C. wilt | - | 26.76 | [7] |

| Hymexazol | G. zeae | 49.47 | 40.51 | [6][7] |

| Hymexazol | P. sasakii | - | 32.77 | [7] |

| Carbendazim | P. infestans | - | 34.41 | [7] |

Experimental Protocol: Mycelium Growth Rate Method

The in vitro antifungal activity of the compounds is typically assessed using the mycelium growth rate method.[9][6] The test compounds are dissolved in a solvent and mixed with a potato dextrose agar (PDA) medium to achieve the desired concentration. The mixture is then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent). EC₅₀ values are then determined from the dose-response curves.[9][6]

Anticancer Activity

Derivatives of 1,4-benzoxazin-3-one have shown promising anticancer activity against a variety of human cancer cell lines.[10][11] The proposed mechanisms of action include the induction of DNA damage, apoptosis, and autophagy, as well as the targeting of specific signaling pathways.[12][11][13]

Table 3: In Vitro Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| c5 | Huh-7 (Liver) | 28.48 | [12] |

| c14 | Huh-7 (Liver) | 32.60 | [12] |

| c16 | Huh-7 (Liver) | 31.87 | [12] |

| c18 | Huh-7 (Liver) | 19.05 | [12] |

| 14b | A549 (Lung) | 7.59 | [11] |

| 14c | A549 (Lung) | 18.52 | [11] |

| 5b | MCF-7 (Breast) | 17.08 µg/mL | [12] |

| 5b | HeLa (Cervical) | 15.38 µg/mL | [12] |

| 8d-1 | PI3Kα | 0.63 nM | [14] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ values are calculated.[10]

Mechanism of Action in Cancer

Studies on 1,4-benzoxazin-3-one derivatives suggest multiple mechanisms for their anticancer effects:

-

Induction of DNA Damage, Apoptosis, and Autophagy: Certain derivatives have been shown to induce DNA damage, as indicated by the upregulation of γ-H2AX.[12] This DNA damage can trigger apoptosis, evidenced by increased expression of caspase-7, and autophagy, as shown by elevated levels of LC3.[12][11]

-

Targeting the c-Myc G-quadruplex: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[1] This leads to the downregulation of c-Myc mRNA expression, which in turn inhibits cancer cell proliferation and migration.[1]

-

PI3K/mTOR Pathway Inhibition: A number of 4-phenyl-2H-benzo[b][1][10]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[14]

Signaling Pathway Diagrams

Caption: Proposed anticancer mechanisms of 1,4-benzoxazin-3-one derivatives.

Platelet Aggregation Inhibition

Derivatives of 2H-benzo[b][1][10]oxazin-3(4H)-one have been investigated for their ability to inhibit platelet aggregation.[15][16]

Table 4: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b][1][10]oxazin-3(4H)-one Derivatives

| Compound | IC₅₀ (µmol/L) | Reference |

| 7a | 10.14 | [15] |

| 7b-g | 10.14 - 18.83 | [15] |

| Ticlopidine | 3.18 | [15] |

| Aspirin | 6.07 | [15] |

Experimental Protocol: Platelet Aggregation Assay

The antiplatelet activity is evaluated using a platelet aggregometer. Platelet-rich plasma (PRP) is prepared from blood samples collected from human volunteers or animal models. The PRP is treated with the test compound or a control, followed by the addition of a platelet aggregation-inducing agent, such as adenosine 5'-diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time. The inhibitory activity is calculated by comparing the aggregation in the presence of the test compound to that of the control. IC₅₀ values are then determined.[17][18]

Conclusion

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, anticancer, and antiplatelet agents. The diverse mechanisms of action, particularly in the context of cancer, make this scaffold an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

References

- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98 26518-76-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The evaluation of 2,8-disubstituted benzoxazinone derivatives as anti-inflammatory and anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. healthbiotechpharm.org [healthbiotechpharm.org]

The Pivotal Role of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While the molecule itself is primarily recognized as a key synthetic intermediate, its core structure, the 1,4-benzoxazin-3-one moiety, serves as a privileged scaffold for the development of a diverse array of biologically active agents. The presence of the electrophilic chloroacetyl group at the 6-position provides a reactive handle for facile chemical modification, enabling the synthesis of a multitude of derivatives with potent pharmacological activities. This technical guide delves into the significant role of this compound as a building block, exploring the mechanisms of action, quantitative biological data, and experimental protocols associated with its prominent derivatives in oncology, mycology, and hematology.

Introduction: The Versatility of a Core Scaffold

The 1,4-benzoxazin-3-one nucleus is a recurring motif in a variety of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets. This compound emerges as a particularly valuable starting material due to the reactivity of its chloroacetyl group, which readily participates in substitution reactions with nucleophiles such as amines and thiols. This reactivity allows for the systematic exploration of chemical space and the generation of libraries of compounds for high-throughput screening. Researchers have successfully leveraged this scaffold to develop novel therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs, as well as herbicides and fungicides.[1]

Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Induction of DNA Damage and Autophagy

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety have revealed a mechanism involving the induction of DNA damage and autophagy in cancer cells. These compounds have shown potent activity against several human tumor cell lines.

Signaling Pathway:

Caption: DNA Damage and Autophagy Induction Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of 1,4-benzoxazin-3-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Quantitative Data:

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole linked | A549 (Lung) | 7.59 - 18.52 | [2] |

| 1,2,3-Triazole linked | MCF-7 (Breast) | 17.08 µg/mL | |

| 1,2,3-Triazole linked | HeLa (Cervical) | 15.38 µg/mL | |

| Cinnamoyl derivatives | A549 (Lung) | Potent Inhibition | [2] |

Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

The 1,4-benzoxazin-3-one scaffold has also been explored for the development of novel antifungal agents.

Experimental Protocol: Mycelium Growth Rate Method

The in vitro antifungal activity of these compounds is often evaluated by the mycelium growth rate method.

-

Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

-

Plate Preparation: The medium containing the test compound is poured into sterile Petri dishes.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 3-5 days.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition of mycelial growth is calculated relative to a control plate containing only the solvent.

-

EC50 Determination: The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is then calculated.

Quantitative Data:

| Derivative Class | Fungal Strain | EC50 (µg/mL) | Reference |

| Acylhydrazone moiety | G. zeae | 23.17 | [3] |

| Acylhydrazone moiety | C. wilt | 26.76 | [3] |

| Acylhydrazone moiety | P. sasakii | 26.66 | [3] |

| Acylhydrazone moiety | P. infestans | 15.37 | [3] |

Platelet Aggregation Inhibition by 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

Certain derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been identified as inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents.

Mechanism of Action:

These compounds have been shown to inhibit ADP-induced platelet aggregation. The precise molecular target is often the P2Y12 receptor, a key player in platelet activation.

Signaling Pathway:

Caption: Inhibition of ADP-Induced Platelet Aggregation.

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP).

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Compound Incubation: A sample of PRP is pre-incubated with the test compound or vehicle control for a specified time at 37°C.

-

Agonist Addition: An agonist, such as ADP, is added to induce platelet aggregation, and the change in light transmission is recorded for several minutes.

-

Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value is determined.

Quantitative Data:

| Derivative | Agonist | IC50 (µmol/L) | Reference |

| Compound 7a | ADP | 10.14 | [4] |

| Ticlopidine (Control) | ADP | 3.18 | [4] |

| Aspirin (Control) | ADP | 6.07 | [4] |

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its own biological activity is not extensively characterized, its true value lies in its role as a versatile platform for the synthesis of novel and potent therapeutic agents. The derivatives stemming from this core structure have demonstrated a remarkable breadth of pharmacological activities, targeting diverse pathways in cancer, fungal infections, and thrombosis. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. Further derivatization and optimization, guided by a deeper understanding of structure-activity relationships, will undoubtedly unlock the full potential of the 1,4-benzoxazin-3-one core in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Aldrich 6-(2-Chloroacetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide on the Biological Activity of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its structurally related derivatives. The versatile 2H-1,4-benzoxazin-3(4H)-one scaffold has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

The 2H-1,4-benzoxazin-3(4H)-one core is a prominent feature in the design of novel anticancer agents. Derivatives of this compound have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with DNA replication and integrity.

Numerous studies have reported the cytotoxic effects of 2H-1,4-benzoxazin-3(4H)-one derivatives. The chloroacetyl group at the 6-position enhances the electrophilic nature of the molecule, making it a reactive precursor for the synthesis of various bioactive compounds.[1] The antiproliferative activity of these compounds has been evaluated against liver (HepG2), breast (MCF-7), colon (HCT-29), and lung (A549) cancer cell lines, among others.[2][3][4]

Table 1: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [2] |

| Compound c5 | Huh-7 (Liver) | 28.48 | [3] |

| Compound c14 | Huh-7 (Liver) | 32.60 | [3] |

| Compound c16 | Huh-7 (Liver) | 31.87 | [3] |

| Compound c18 | Huh-7 (Liver) | 19.05 | [3] |

| Compound 5b | MCF-7 (Breast) | 17.08 µg/mL | [3] |

| Compound 5b | HeLa (Cervical) | 15.38 µg/mL | [3] |

| Compound 3c | A549 (Lung) | 3.29 | [3] |

| Compound 4 | A549 (Lung) | Not specified | [4] |

| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [4] |

| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [4] |

The anticancer activity of this compound derivatives is attributed to several mechanisms, including:

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death. This is often mediated by the upregulation of pro-apoptotic proteins like p53 and caspase-3.[2] Flow cytometry analysis has confirmed a dose-dependent increase in apoptotic cells upon treatment with these compounds.[3]

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle, thereby inhibiting cancer cell proliferation. This is achieved by downregulating key cell cycle proteins such as cyclin-dependent kinase 1 (cdk1).[2]

-

DNA Damage and Topoisomerase Inhibition: These compounds can interfere with DNA synthesis and integrity. Some derivatives have been found to downregulate topoisomerase II (topo II), an enzyme crucial for DNA replication.[2] Mechanistic studies have also shown that these compounds can induce DNA damage, as evidenced by the upregulation of γ-H2AX.[3]

-

Induction of Autophagy: Some derivatives have been observed to induce autophagy, a cellular process of self-digestion, which can lead to cell death in cancer cells. This is supported by the increased expression of LC3 and the formation of autophagosomes.[3][4]

-

Targeting c-Myc G-quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of c-Myc mRNA.[5] These compounds are believed to induce the formation of G-quadruplex structures in the c-Myc gene promoter.[5]

Below is a diagram illustrating a proposed signaling pathway for the anticancer activity of these compounds.

Caption: Proposed signaling pathways for the anticancer activity of this compound derivatives.

Antimicrobial Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.

Several studies have synthesized and screened these compounds against a range of microbial pathogens. For instance, triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones have been identified as promising antimicrobial leads.[6] Additionally, some derivatives have shown good antibacterial activity, with the presence of chloro and methyl substituents enhancing their efficacy.[7]

Table 2: Antimicrobial Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound/Derivative | Microbial Strain | Activity | Reference |

| Triazole derivatives (9c, 9d, 9e) | Staphylococcus aureus | Promising antimicrobial leads | [6] |

| Compound 3h (chloro and methyl substituted) | Various bacteria | Inhibition zones of 14-19mm | [7] |

| Acylhydrazone derivatives (5o, 5p, 5q, 5s) | G. zeae, C. wilt, P. sasakii, P. infestans | Good antifungal activity | [8] |

| Compound 5s | P. infestans | EC50 of 15.37 µg/ml | [8] |

Molecular docking studies have provided insights into the potential mechanisms of antimicrobial action. For example, some triazole derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one are thought to exert their antibacterial effect by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[6] This enzyme is crucial for the biosynthesis of staphyloxanthin, a virulence factor that protects the bacterium from the host's immune response.

The following diagram illustrates the workflow for identifying and characterizing the antimicrobial activity of these compounds.

Caption: Experimental workflow for the discovery of antimicrobial 2H-1,4-benzoxazin-3(4H)-one derivatives.

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for other therapeutic applications.

-

Enzyme Inhibition: A series of benzoxazinone derivatives have been synthesized and evaluated as α-chymotrypsin inhibitors, with some compounds showing good inhibitory potential.[9]

-

Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation.[10]

-

Serotonin Receptor Antagonism: Certain derivatives have been identified as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications in the treatment of depression and other neurological disorders.[11]

-

Herbicidal and Fungicidal Activity: The benzoxazinone scaffold is also utilized in agricultural applications as a precursor for herbicides and fungicides.[1]

Experimental Protocols

This section provides a general overview of the methodologies used to evaluate the biological activities of this compound and its derivatives, based on the cited literature.

A common synthetic route involves the reaction of an appropriate o-aminophenol with chloroacetyl chloride in the presence of a base like potassium carbonate.[12] Further modifications can be made, for example, through Smiles rearrangement or by introducing various substituents via reactions with alkyl or aryl halides.[12] The synthesis of triazole-functionalized derivatives often employs click chemistry.[6]

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

-

Cell Treatment: Cancer cells are treated with the test compounds at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[3]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of these compounds as anticancer and antimicrobial agents. The multifaceted mechanisms of action, including apoptosis induction, cell cycle arrest, DNA damage, and enzyme inhibition, offer multiple avenues for therapeutic intervention. Further investigation and optimization of these lead compounds are warranted to develop novel and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, particularly the reactive chloroacetyl group appended to the benzoxazinone core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in a research and development setting.

Introduction

The 1,4-benzoxazine-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, and central nervous system effects. The introduction of a chloroacetyl group at the 6-position of this scaffold provides a reactive handle for further molecular elaboration, enabling the construction of complex molecular architectures. This compound serves as a key precursor in the synthesis of various bioactive compounds, most notably viloxazine analogues and novel antifungal agents. This guide aims to be a comprehensive resource for chemists and pharmacologists working with this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO₃ | [1] |

| Molecular Weight | 225.63 g/mol | [1] |

| CAS Number | 26518-76-3 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 228-230 °C | [1] |

| Purity | ≥97% (HPLC) | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme

Caption: Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

Materials:

-

2H-1,4-benzoxazin-3(4H)-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [3]

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension with stirring.

-

To this mixture, add 2H-1,4-benzoxazin-3(4H)-one portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Yield: While specific yields for this exact reaction are not widely reported in the literature, similar Friedel-Crafts acylation reactions on related substrates typically provide moderate to good yields.

Spectroscopic Characterization

¹H NMR:

-

Aromatic protons on the benzoxazine ring are expected to appear in the range of δ 7.0-8.0 ppm.

-

The methylene protons of the chloroacetyl group would likely be a singlet around δ 4.5-5.0 ppm.

-

The methylene protons of the oxazine ring are expected around δ 4.7 ppm.

-

The NH proton of the oxazine ring would appear as a broad singlet, typically downfield.

¹³C NMR:

-

The carbonyl carbon of the chloroacetyl group is expected around δ 190-200 ppm.

-

The lactam carbonyl carbon in the oxazine ring would appear around δ 165 ppm.

-

Aromatic carbons will resonate in the δ 110-150 ppm region.

-

The methylene carbon of the chloroacetyl group is expected around δ 45 ppm.

-

The methylene carbon of the oxazine ring is expected around δ 67 ppm.

IR Spectroscopy:

-

A strong absorption band for the ketone carbonyl (C=O) of the chloroacetyl group is expected around 1680 cm⁻¹.

-

The lactam carbonyl (C=O) absorption should be present around 1690-1710 cm⁻¹.

-

N-H stretching vibrations would be observed in the region of 3100-3300 cm⁻¹.

-

C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range.

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z 225, with an isotopic peak [M+2]⁺ at m/z 227 due to the presence of the chlorine atom.

Applications as a Synthetic Intermediate

The reactivity of the chloroacetyl group allows for a variety of subsequent chemical transformations, making this compound a valuable intermediate.

Synthesis of Viloxazine Analogues

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) that has been used as an antidepressant.[4] this compound can serve as a starting point for the synthesis of analogues of viloxazine, which are of interest for their potential to treat conditions like ADHD and other neurological disorders.[5]

Synthetic Workflow:

Caption: Synthesis of Viloxazine Analogues.

The chloroacetyl group can undergo nucleophilic substitution with various amines to introduce diversity. Subsequent reduction of the ketone functionality can lead to the desired viloxazine analogues.

Signaling Pathway: Viloxazine and its analogues act as selective norepinephrine reuptake inhibitors (NRIs). They block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[6] This potentiation of noradrenergic neurotransmission is the primary mechanism underlying their therapeutic effects in conditions like depression and ADHD.[6]

Caption: Norepinephrine Reuptake Inhibition.

Synthesis of Antifungal Agents

The 1,4-benzoxazin-3-one nucleus is a known pharmacophore in the development of antifungal agents.[7] The chloroacetyl group of the title compound provides a convenient point of attachment for various heterocyclic and aromatic moieties, leading to the generation of novel antifungal candidates. For instance, reaction with various amines can lead to compounds with promising activity against a range of fungal pathogens.[8][9]

Synthetic Workflow:

Caption: Synthesis of Antifungal Agents.

Mechanism of Action: Many antifungal agents derived from azole and related heterocyclic scaffolds, including those potentially synthesized from this intermediate, target the fungal enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[10]

Caption: Antifungal Mechanism of Action.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group provide a robust platform for the creation of diverse molecular libraries. The demonstrated utility of this compound in the synthesis of norepinephrine reuptake inhibitors and antifungal agents highlights its importance for researchers in medicinal chemistry. This technical guide provides the foundational knowledge and procedural details necessary to effectively utilize this key building block in the pursuit of novel therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives is warranted and promises to yield new and valuable chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 5. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 6. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the reactive chloroacetyl group allows for facile chemical modification, making it an attractive core for drug discovery programs. This technical guide consolidates the current understanding of the potential therapeutic targets of derivatives originating from this scaffold, with a primary focus on oncology and inflammatory diseases. While direct studies on derivatives of this compound are emerging, this document draws upon the broader benzoxazinone literature to infer likely mechanisms of action and biological activities. Quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways are provided to guide future research and development in this promising area.

Introduction: The Versatile this compound Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif found in a variety of biologically active compounds. The addition of a chloroacetyl group at the 6-position provides a key electrophilic site for nucleophilic substitution, enabling the synthesis of a wide array of derivatives. This reactive handle is crucial for building molecular complexity and exploring structure-activity relationships (SAR). This compound is recognized as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anticancer and anti-inflammatory drug development.[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of structurally related benzoxazinone derivatives, compounds derived from this compound are anticipated to exhibit a range of biological activities.

Anticancer Activity

Benzoxazinone derivatives have demonstrated promising anticancer properties through various mechanisms:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. Studies on related benzoxazinones have shown that they can trigger apoptosis in cancer cells.[2]

-

Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[2]

-

Induction of Autophagy: Autophagy is a cellular process of self-digestion that can be modulated to either promote or inhibit cancer cell survival. Certain benzoxazinone derivatives have been shown to induce autophagy in lung cancer cells.[2]

-

DNA Damage: Some derivatives are believed to intercalate with DNA, leading to damage and subsequent cell death.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzoxazinone derivatives have shown potential as anti-inflammatory agents through the following mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Modulation of Inflammatory Signaling Pathways: The Nrf2-HO-1 signaling pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response. Activation of this pathway by benzoxazinone derivatives can lead to a reduction in inflammation.[4]

-